molecular formula C34H36O11 B13060789 HeteroclitinP

HeteroclitinP

Cat. No.: B13060789
M. Wt: 620.6 g/mol
InChI Key: OVTCNUOAAZWEIL-MJPPSPGSSA-N
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Description

HeteroclitinP is a heteroclitic peptide designed to enhance the stability and immunogenicity of tumor-associated antigens (TAAs). These peptides are modified to improve their binding affinity to major histocompatibility complex class I (MHC-I) molecules, thereby enhancing the immune response against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heteroclitic peptides like HeteroclitinP are synthesized by introducing specific amino acid substitutions at key positions within the peptide sequence. These substitutions are designed to enhance the peptide’s binding affinity to T-cell receptors (TCRs) and MHC-I molecules . The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin .

Industrial Production Methods

Industrial production of heteroclitic peptides involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptides are then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Heteroclitic peptides undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of heteroclitic peptides include:

Major Products Formed

The major products formed from these reactions are heteroclitic peptides with enhanced binding affinity to TCRs and MHC-I molecules, leading to improved immune responses against cancer cells .

Mechanism of Action

Heteroclitic peptides exert their effects by enhancing the stability and immunogenicity of TAAs. The specific amino acid substitutions introduced in the peptide sequence improve the binding affinity to TCRs and MHC-I molecules. This enhanced binding leads to a more potent CD8+ T cell response, breaking the immunological tolerance and inducing a stronger immune response against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HeteroclitinP

This compound is unique due to its specific amino acid substitutions designed to enhance the binding affinity to TCRs and MHC-I molecules. This results in a more potent immune response compared to other similar heteroclitic peptides .

Properties

Molecular Formula

C34H36O11

Molecular Weight

620.6 g/mol

IUPAC Name

[(8S,9S,10S,11R)-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate

InChI

InChI=1S/C34H36O11/c1-8-17(2)32(36)45-31-21-15-22(39-5)28(40-6)26(35)24(21)25-20(14-23-29(30(25)41-7)43-16-42-23)27(18(3)34(31,4)38)44-33(37)19-12-10-9-11-13-19/h8-15,18,27,31,35,38H,16H2,1-7H3/b17-8-/t18-,27+,31-,34-/m0/s1

InChI Key

OVTCNUOAAZWEIL-MJPPSPGSSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]([C@]1(C)O)C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C(C1(C)O)C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC

Origin of Product

United States

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